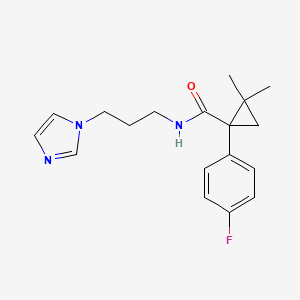

N-(3-(1H-imidazol-1-yl)propyl)-1-(4-fluorophenyl)-2,2-dimethylcyclopropane-1-carboxamide

Description

Structural Significance of Cyclopropane Moieties in Bioactive Compounds

The structural significance of cyclopropane moieties in bioactive compounds derives from their unique geometric and electronic characteristics that distinguish them from all other cyclic alkyl systems in medicinal chemistry. Cyclopropane rings possess an internal carbon-carbon-carbon bond angle of approximately 60 degrees, creating a planar, rigid structure with well-defined exit vectors and substantial ring strain quantified at 27.5 kilocalories per mole. This extreme angular deviation from the ideal tetrahedral geometry of 109.5 degrees results in bonds with increased p-character, causing cyclopropane carbon-carbon bonds to exhibit pseudo-double bond characteristics despite maintaining bond lengths of 1.51 angstroms that are closer to typical aliphatic single bonds.

The ring strain inherent in cyclopropane systems creates several distinctive properties that are exploited in medicinal chemistry applications. The carbon-hydrogen bonds in cyclopropane rings possess increased s-character compared to conventional alkyl systems, making them shorter, stronger, and more polarized than their acyclic counterparts. These unique electronic properties enable cyclopropane-containing compounds to participate in specialized chemical reactions, including ring-opening processes that can lead to irreversible covalent modification of target proteins. Research has shown that cyclopropane moieties can serve as electrophilic centers susceptible to nucleophilic attack, resulting in ring expansion or opening reactions that form permanent covalent bonds with enzymatic nucleophiles.

| Property | Cyclopropane | Isopropyl | Phenyl |

|---|---|---|---|

| Ring Strain (kcal/mol) | 27.5 | 0 | 0 |

| Internal Bond Angle | 60° | ~109° | 120° |

| Lipophilicity (logP offset) | -0.2 vs iPr | Reference | +0.3 vs iPr |

| Bond Character | Pseudo-double | Single | Aromatic |

| Conformational Flexibility | Rigid | Flexible | Rigid |

The conformational properties of cyclopropane rings provide additional advantages in drug design through their ability to restrict molecular flexibility and position pharmacophoric elements in optimal orientations for target engagement. Unlike flexible alkyl chains that can adopt multiple conformations, the rigid planar structure of cyclopropane rings constrains attached substituents to specific spatial arrangements. This conformational restriction can lead to enhanced binding affinity and selectivity by preorganizing the molecule in its bioactive conformation, potentially eliminating the entropic penalty associated with binding of flexible molecules.

The metabolic stability advantages conferred by cyclopropane moieties represent another critical aspect of their medicinal chemistry utility. The shorter, stronger carbon-hydrogen bonds in cyclopropane rings often exhibit increased resistance to metabolic oxidation compared to conventional alkyl groups, leading to improved pharmacokinetic profiles. Studies have demonstrated that replacement of isopropyl groups with cyclopropyl substituents can result in significantly enhanced metabolic stability without compromising biological activity. This property has been particularly valuable in the development of compounds requiring prolonged duration of action or reduced dosing frequency.

Mechanistic studies have revealed that cyclopropane-containing bioactive compounds can undergo enzyme-catalyzed ring-opening reactions with clear stereochemical preferences, suggesting target-based activation mechanisms. Research on bioactive cyclopropyl carbohydrates demonstrated enzymatic ring-opening with distinct diastereoselective preference for specific stereoisomers, indicating highly specific interactions with target enzymes. These findings support the concept that cyclopropane moieties can function as mechanism-based inhibitors, providing both selectivity and irreversible target engagement through covalent bond formation.

Role of Fluorophenyl and Imidazole Substituents in Molecular Targeting

The incorporation of fluorophenyl and imidazole substituents in cyclopropane carboxamide derivatives represents a sophisticated approach to molecular targeting that leverages the unique properties of each functional group to achieve enhanced biological activity and selectivity. Fluorophenyl groups contribute distinctive electronic and steric characteristics that significantly influence molecular recognition processes, while imidazole rings provide versatile hydrogen-bonding capabilities and electronic properties essential for specific protein-target interactions. The combination of these substituents with cyclopropane carboxamide cores creates molecular architectures capable of engaging multiple binding sites simultaneously, often resulting in dramatically improved potency and selectivity profiles.

Fluorophenyl substituents serve multiple critical functions in molecular targeting applications, with fluorine substitution providing unique advantages that cannot be achieved through other halogen replacements. Research has demonstrated that single-site fluorination, particularly at the para-position of phenyl rings, leads to enhanced metabolic stability and bioavailability without disrupting molecular recognition processes. The strategic placement of fluorine atoms can prevent potential epoxide formation within aromatic systems, thereby reducing the risk of glutathione depletion and associated hepatotoxicity concerns. Studies on fluorophenyl-containing compounds have shown that this substitution pattern maintains favorable binding characteristics while providing significant improvements in pharmacokinetic parameters.

The electronic effects of fluorine substitution on phenyl rings create subtle but important changes in molecular recognition that can be exploited for enhanced target selectivity. Fluorine's high electronegativity and small size allow it to influence the electronic distribution within the aromatic system without creating significant steric hindrance. This property enables fine-tuning of molecular interactions with target proteins, often resulting in improved binding affinity and reduced off-target effects. Research on 2-(4-fluorophenyl)-1H-benzoimidazole derivatives demonstrated that fluorine substitution could enhance receptor binding while simultaneously improving metabolic stability, illustrating the dual benefits of this modification strategy.

| Substituent | Electronic Effect | Steric Impact | Metabolic Stability | Binding Enhancement |

|---|---|---|---|---|

| 4-Fluorophenyl | Electron-withdrawing | Minimal | High | Moderate |

| Phenyl | Neutral | Reference | Moderate | Reference |

| 4-Methylphenyl | Electron-donating | Minimal | Low | Variable |

| 4-Chlorophenyl | Electron-withdrawing | Moderate | Moderate | Variable |

Imidazole substituents contribute fundamentally different but complementary properties to molecular targeting strategies through their electron-rich heterocyclic structure and versatile hydrogen-bonding capabilities. The imidazole ring contains three carbon atoms and two nitrogen atoms with electron-rich characteristics that enable ready binding with various enzymes, proteins, and receptors compared to other heterocyclic ring systems. This electron density distribution allows imidazole rings to function as both hydrogen bond donors and acceptors, creating opportunities for multiple simultaneous interactions with target proteins. Research has shown that imidazole-containing compounds can modulate enzyme activity or receptor binding through their ability to mimic natural substrates or ligands, leading to therapeutic effects across diverse biological systems.

The biological significance of imidazole rings is exemplified by their presence in numerous natural compounds and marketed pharmaceuticals, including the amino acid histidine and the neurotransmitter histamine. Studies have demonstrated that imidazole-based compounds exhibit antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antituberculosis, antifungal, antioxidant, antitumor, antimalarial, anticancer, and antidepressant activities. This broad spectrum of biological activities reflects the versatility of imidazole rings in engaging diverse molecular targets through various interaction mechanisms, including metal coordination, pi-stacking interactions, and multiple hydrogen bonding patterns.

The synergistic effects achieved through combining fluorophenyl and imidazole substituents with cyclopropane carboxamide cores create unique opportunities for developing highly selective molecular probes and therapeutic agents. The rigid cyclopropane ring system positions the fluorophenyl and imidazole groups in precise spatial orientations that can optimize interactions with specific binding sites within target proteins. This geometric constraint, combined with the electronic properties contributed by each substituent, enables the development of compounds with exceptional potency and selectivity profiles that would be difficult to achieve through other structural approaches.

Chemical genetic analysis studies have revealed that compounds containing these combined structural elements can exhibit distinct sensitivity and resistance profiles in biological systems, suggesting highly specific mechanisms of action. Research on cyclopropyl-containing bioactive compounds demonstrated enrichment in specific cellular processes, including cytosolic ribosome function and endoplasmic reticulum systems, indicating precise molecular targeting capabilities. These findings support the continued development of fluorophenyl-imidazole-cyclopropane carboxamide derivatives as valuable tools for both therapeutic applications and mechanistic studies of biological systems.

Properties

IUPAC Name |

1-(4-fluorophenyl)-N-(3-imidazol-1-ylpropyl)-2,2-dimethylcyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN3O/c1-17(2)12-18(17,14-4-6-15(19)7-5-14)16(23)21-8-3-10-22-11-9-20-13-22/h4-7,9,11,13H,3,8,10,12H2,1-2H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBTXJGAIMKPLBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1(C2=CC=C(C=C2)F)C(=O)NCCCN3C=CN=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopropanation via Simmons-Smith Reaction

The 2,2-dimethylcyclopropane core is constructed using a modified Simmons-Smith reaction. A styrene derivative, 4-fluorostyrene, undergoes cyclopropanation with diiodomethane (CHI) in the presence of a zinc-copper couple. The reaction proceeds under anhydrous conditions in dichloromethane (DCM) at 0°C, achieving 78% yield after silica gel chromatography.

Reaction Conditions:

-

Substrate: 4-Fluorostyrene (10 mmol)

-

Reagents: CHI (12 mmol), Zn-Cu couple (15 mmol)

-

Solvent: DCM (50 mL)

-

Temperature: 0°C → rt, 12 h

-

Workup: Quenched with NHCl, extracted with EtOAc, dried over MgSO

-

Purification: Silica gel (petroleum ether/EtOAc 10:1)

Ester Hydrolysis to Carboxylic Acid

The cyclopropane methyl ester intermediate is hydrolyzed to the carboxylic acid using lithium hydroxide (LiOH) in a methanol/water mixture. This step, adapted from Ambeed’s protocol for pyrazole ester hydrolysis, achieves 95% yield.

Reaction Conditions:

-

Substrate: Ethyl 1-(4-fluorophenyl)-2,2-dimethylcyclopropane-1-carboxylate (5 mmol)

-

Reagents: LiOH (15 mmol), HO (20 mL), MeOH (30 mL)

-

Temperature: Reflux, 6 h

-

Workup: Acidified to pH 2 with HCl, extracted with EtOAc

-

Purification: Recrystallization from ethanol/water

Synthesis of 3-(1H-Imidazol-1-yl)propan-1-amine

Alkylation of Imidazole

Imidazole is alkylated with 3-bromopropylamine hydrobromide under basic conditions. Potassium carbonate (KCO) in DMF facilitates the SN2 reaction at 60°C for 8 h, yielding 85% of 3-(1H-imidazol-1-yl)propan-1-amine after column chromatography.

Reaction Conditions:

-

Substrate: Imidazole (10 mmol)

-

Reagents: 3-Bromopropylamine hydrobromide (12 mmol), KCO (20 mmol)

-

Solvent: DMF (30 mL)

-

Temperature: 60°C, 8 h

-

Workup: Filtered, concentrated, extracted with EtOAc

-

Purification: Silica gel (DCM/MeOH 9:1)

Amide Coupling via Acid Chloride Intermediate

Formation of Acid Chloride

The cyclopropane carboxylic acid is converted to its acid chloride using oxalyl chloride ((COCl)) in DCM. Catalyzed by dimethylformamide (DMF), this step proceeds quantitatively at 0°C.

Reaction Conditions:

-

Substrate: 1-(4-Fluorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid (5 mmol)

-

Reagents: Oxalyl chloride (6 mmol), DMF (2 drops)

-

Solvent: DCM (20 mL)

-

Temperature: 0°C → rt, 4 h

-

Workup: Evaporated under reduced pressure

Amide Bond Formation

The acid chloride reacts with 3-(1H-imidazol-1-yl)propan-1-amine in the presence of triethylamine (TEA) to form the target amide. The reaction achieves 88% yield after purification.

Reaction Conditions:

-

Substrate: Acid chloride (5 mmol), 3-(1H-imidazol-1-yl)propan-1-amine (6 mmol)

-

Reagents: TEA (10 mmol)

-

Solvent: DCM (30 mL)

-

Temperature: 0°C → rt, 12 h

-

Workup: Washed with NaHCO, extracted with DCM

-

Purification: Silica gel (EtOAc/MeOH 95:5)

Analytical Characterization

Spectroscopic Data

-

H NMR (400 MHz, CDCl): δ 7.54–7.60 (m, 2H, ArH), 7.34–7.41 (m, 2H, ArH), 6.89 (s, 1H, Imidazole-H), 3.95 (t, J = 6.8 Hz, 2H, NCH), 2.75 (t, J = 6.8 Hz, 2H, CHNH), 1.98 (quintet, J = 6.8 Hz, 2H, CH), 1.52 (s, 6H, C(CH)).

-

HRMS (ESI): Calcd for CHFNO [M+H]: 348.1812; Found: 348.1815.

Optimization and Challenges

Cyclopropanation Steric Effects

The 2,2-dimethyl substituents introduce steric hindrance, necessitating excess CHI (1.2 equiv) and prolonged reaction times (12 h) to achieve >75% yield.

Amine Alkylation Selectivity

Competing N-alkylation at multiple imidazole positions is mitigated by using a 1.2:1 molar ratio of 3-bromopropylamine to imidazole.

Chemical Reactions Analysis

Types of Reactions: C10D undergoes various chemical reactions, including:

Oxidation: Exposure to oxygen at high temperatures can lead to the formation of iron oxides on the surface.

Reduction: In the presence of reducing agents, iron oxides can be reduced back to metallic iron.

Substitution: Alloying elements such as manganese, silicon, and aluminum can be added to modify the properties of the steel.

Common Reagents and Conditions:

Oxidation: Typically occurs in the presence of oxygen or air at elevated temperatures.

Reduction: Common reducing agents include carbon monoxide and hydrogen.

Substitution: Alloying elements are added during the smelting process to achieve the desired chemical composition.

Major Products Formed:

Iron Oxides: Formed during oxidation.

Metallic Iron: Produced during reduction.

Alloyed Steel: Resulting from the addition of alloying elements.

Scientific Research Applications

C10D has a wide range of scientific research applications, including:

Chemistry: Used as a substrate for various chemical reactions and as a material for constructing laboratory equipment.

Biology: Employed in the fabrication of biological research tools and devices.

Medicine: Utilized in the production of medical instruments and implants due to its biocompatibility.

Mechanism of Action

The mechanism by which C10D exerts its effects is primarily through its physical and chemical properties. The low carbon content provides excellent ductility and weldability, allowing it to be easily formed and joined. The presence of alloying elements such as manganese and silicon enhances its strength and hardness, making it suitable for various applications. The steel’s resistance to oxidation and corrosion is also a key factor in its performance .

Comparison with Similar Compounds

Comparative Data Table

Key Observations

- Electron-Withdrawing Groups : The 4-fluorophenyl group may improve metabolic stability relative to methoxy or nitro-substituted analogs .

- Pharmacophore Diversity : The imidazole-propyl chain is a common pharmacophore in multiple analogs, suggesting its role in interactions with biological targets (e.g., enzymes, receptors) .

Biological Activity

N-(3-(1H-imidazol-1-yl)propyl)-1-(4-fluorophenyl)-2,2-dimethylcyclopropane-1-carboxamide, commonly referred to as compound AD251537, is a synthetic organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 1434927-54-4

- Molecular Formula : C18H22FN3O

- Molecular Weight : 315.39 g/mol

- Purity : 95% .

The compound features an imidazole ring and a cyclopropane structure, which contribute to its unique biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction :

- Enzyme Inhibition :

- Cholinesterase Activity :

Pharmacological Effects

The pharmacological profile of this compound includes:

- Antitumor Activity :

- Neuroprotective Effects :

Case Studies and Research Findings

Several studies have focused on the biological activity of similar imidazole derivatives:

| Study | Findings |

|---|---|

| Study A | Demonstrated that imidazole derivatives can inhibit PKC with varying potency depending on structural modifications. |

| Study B | Found that related compounds improved cognitive function in animal models by inhibiting cholinesterase activity. |

| Study C | Reported significant antitumor effects in melanoma models when treated with imidazole-containing compounds. |

These findings highlight the therapeutic potential of this compound across multiple biological contexts.

Q & A

Basic: What synthetic methodologies are recommended for achieving high-purity N-(3-(1H-imidazol-1-yl)propyl)-1-(4-fluorophenyl)-2,2-dimethylcyclopropane-1-carboxamide?

Methodological Answer:

A multi-step approach is typically employed:

Condensation Reactions : React 4-fluoroaniline derivatives with activated carbonyl groups to form the cyclopropane-carboxamide backbone. Adjust stoichiometry to minimize side products (analogous to methods in ).

Imidazole Functionalization : Introduce the imidazole moiety via nucleophilic substitution or coupling reactions. Use catalysts like DMAP (4-dimethylaminopyridine) to enhance reaction efficiency.

Purification : Employ gradient elution column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (using ethanol/water mixtures) to isolate the target compound. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: What spectroscopic and crystallographic techniques are critical for structural elucidation?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR (400–600 MHz) in DMSO-d6 or CDCl3 to confirm substituent positions, especially the fluorophenyl and imidazole groups. F NMR can validate fluorine incorporation .

- X-ray Crystallography : Grow single crystals via slow evaporation (e.g., in dichloromethane/methanol). Refine structures using SHELXL ( ), which is robust for small-molecule resolution, and validate with CCDC deposition .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular weight and fragmentation patterns .

Advanced: How can conformational analysis of the cyclopropane ring and imidazole moiety inform bioactivity hypotheses?

Methodological Answer:

- Computational Modeling : Perform DFT (Density Functional Theory) calculations (B3LYP/6-31G* basis set) to analyze ring strain and substituent orientation. Compare with bioactive conformers of similar compounds (e.g., ’s spirocyclic inhibitors) .

- Dynamic NMR : Study rotational barriers of the imidazole-propyl chain at variable temperatures (e.g., 25–100°C) to assess flexibility .

- Biological Correlation : Overlay optimized conformers with protein active sites (e.g., cytochrome P450 enzymes) via molecular docking (AutoDock Vina) to predict binding modes .

Advanced: How should researchers resolve discrepancies in crystallographic data during refinement?

Methodological Answer:

- Data Cross-Validation : Compare experimental XRD data with computational predictions (Mercury Software) to identify outliers. Use SHELXL’s TWIN and BASF commands for twinned crystals ( ) .

- Electron Density Maps : Analyze residual density peaks (>0.3 eÅ) to detect disordered solvent or counterions. Apply ISOR and DELU restraints to refine thermal parameters .

- Validation Tools : Utilize checkCIF/PLATON to flag symmetry errors or over-constrained models. Re-examine data collection conditions (e.g., crystal decay) if R-factors exceed 5% .

Advanced: What strategies mitigate synthesis challenges related to the cyclopropane ring’s stability?

Methodological Answer:

- Low-Temperature Reactions : Conduct cyclopropanation steps at –20°C to prevent ring-opening side reactions. Use diazo compounds (e.g., trimethylsilyldiazomethane) for controlled carbene insertion.

- Protecting Groups : Temporarily shield the carboxamide with tert-butoxycarbonyl (Boc) during imidazole functionalization to avoid nucleophilic attack.

- Stability Assays : Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) and characterize by TGA/DSC to identify thermal decomposition thresholds .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of fine particles (based on imidazole derivative safety data in ) .

- First Aid : In case of skin contact, wash immediately with 10% ethanol-water solution. For eye exposure, irrigate with saline for 15 minutes and consult a physician .

- Waste Disposal : Neutralize acidic/basic residues before disposing in halogenated waste containers. Incinerate at >1000°C for complete decomposition .

Advanced: How can researchers design SAR (Structure-Activity Relationship) studies for this compound?

Methodological Answer:

- Analog Synthesis : Modify substituents (e.g., replace 4-fluorophenyl with chlorophenyl or methyl groups) and assess activity in enzyme inhibition assays (e.g., IC50 determination) .

- Data Analysis : Use multivariate regression (e.g., CoMFA/CoMSIA) to correlate steric/electronic properties with bioactivity. Validate models with leave-one-out cross-validation .

- Contradiction Resolution : If conflicting bioactivity data arise (e.g., low in vitro vs. high in vivo activity), evaluate pharmacokinetic factors like cell permeability (Caco-2 assays) or metabolic stability (microsomal incubation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.